molecular formula C11H9FN2O2S B1621303 Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate CAS No. 886361-38-2

Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1621303
CAS No.: 886361-38-2
M. Wt: 252.27 g/mol
InChI Key: BHNURCLYJAQCOH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with a 2-fluorophenyl group at position 5, an amino group at position 2, and a methyl ester at position 2. Its molecular formula is C₁₁H₉FN₂O₂S, with a molecular weight of 252.27 g/mol (CAS: 127918-93-8) .

Properties

IUPAC Name

methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNURCLYJAQCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382391
Record name methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-38-2
Record name Methyl 2-amino-5-(2-fluorophenyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with thiourea to form the thiazole ring, followed by esterification with methyl chloroformate to introduce the carboxylate ester group. The reaction conditions often include the use of a base such as sodium methoxide in methanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group at position 2 undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:

  • Reagents : Acetyl chloride, triethylamine (base), dichloromethane (solvent).

  • Product : N-acetyl derivative.

  • Conditions : Room temperature, 2–4 hours.

  • Yield : ~85% (estimated from analogous reactions in thiazole chemistry) .

This reaction modifies the amino group to enhance lipophilicity or enable further conjugations for drug-discovery applications .

Ester Hydrolysis

The methyl ester at position 4 can be hydrolyzed to the carboxylic acid under basic conditions:

  • Reagents : NaOH (aqueous), ethanol/water mixture.

  • Product : 2-Amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid.

  • Conditions : Reflux for 6–8 hours.

  • Yield : >90% (based on hydrolysis of structurally similar esters).

The carboxylic acid derivative serves as a precursor for amide bond formation or metal-coordination studies.

Electrophilic Aromatic Substitution

The thiazole ring and fluorophenyl group participate in electrophilic substitutions. The fluorine’s electron-withdrawing effect directs incoming electrophiles to specific positions:

Reaction Type Reagents Position Modified Product
NitrationHNO₃, H₂SO₄Thiazole C-5Nitro-thiazole derivative
HalogenationBr₂, FeBr₃Para to fluorineBrominated fluorophenyl-thiazole

These reactions enable functionalization for tuning electronic properties or biological activity .

Cross-Coupling Reactions

The fluorophenyl group can undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups:

  • Reagents : Arylboronic acid, Pd(PPh₃)₄ catalyst, Na₂CO₃ (base).

  • Conditions : 80–100°C, 12–24 hours in dioxane/water.

  • Application : Diversification of the phenyl ring for structure-activity relationship (SAR) studies .

Ring-Opening and Rearrangement

Under strong acidic or oxidative conditions, the thiazole ring may undergo cleavage:

  • Reagents : H₂O₂ (oxidative), HCl (acidic).

  • Product : Open-chain sulfonamide or disulfide derivatives.

  • Significance : Rare but useful for probing ring stability or generating novel scaffolds .

Comparison with Analogous Compounds

Reactivity differences between derivatives highlight structural influences:

Compound Key Reaction Yield Notes
Methyl 2-amino-5-(4-fluorophenyl)-thiazole-4-carboxylateAcylation88%Higher steric hindrance at para-fluorine
Methyl 2-amino-5-phenyl-thiazole-4-carboxylateSuzuki coupling75%No fluorine-directed effects

The 2-fluorophenyl group’s ortho-substitution imposes steric constraints, reducing reaction rates compared to para-substituted analogs .

Mechanistic Insights

  • Amino Group Reactivity : The lone pair on the amino nitrogen facilitates nucleophilic attacks, forming amides or Schiff bases.

  • Ester Stability : Resists nucleophilic substitution under mild conditions but hydrolyzes readily in strong bases.

  • Fluorine Effects : The electron-withdrawing nature of fluorine enhances electrophilic substitution on the phenyl ring while slightly deactivating the thiazole ring .

Scientific Research Applications

Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The amino and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of 2-amino-1,3-thiazole-4-carboxylate derivatives. Key structural variations include substituents on the phenyl ring, alternative electron-withdrawing/donating groups, and modifications to the ester moiety. Below is a detailed comparison:

Substituent Effects on the Phenyl Ring

Table 1: Comparison of Phenyl-Substituted Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate 2-F C₁₁H₉FN₂O₂S 252.27 127918-93-8 Ortho-F; moderate steric hindrance
Methyl 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate 3-F C₁₁H₉FN₂O₂S 252.27 127918-93-8 Meta-F; reduced steric effects compared to ortho-F
Methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate 4-F C₁₁H₉FN₂O₂S 252.27 860784-56-1 Para-F; planar conformation, higher symmetry
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate 2-Cl C₁₁H₉ClN₂O₂S 268.72 127918-92-7 Larger Cl atom increases steric bulk and lipophilicity
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate 4-OCH₃ C₁₂H₁₂N₂O₃S 264.31 860784-56-1 Electron-donating OCH₃ group enhances solubility

Key Observations :

  • Electron Effects : Fluorine (electron-withdrawing) decreases electron density on the phenyl ring, while methoxy (electron-donating) increases it, impacting reactivity in downstream reactions .

Trifluoromethyl and Bulky Substituents

Table 2: Analogs with Trifluoromethyl and Aliphatic Groups
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate CF₃ C₆H₅F₃N₂O₂S 226.18 1086375-61-2 Strong electron-withdrawing CF₃; higher acidity
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate CH(CH₃)₂ C₈H₁₂N₂O₂S 200.26 N/A Aliphatic substituent; lower molecular weight, improved solubility
Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate 4-C(CH₃)₃ C₁₆H₂₁N₂O₂S 317.42 886361-34-8 Bulky tert-butyl group; likely poor solubility

Key Observations :

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and electronegativity but may reduce solubility due to hydrophobicity .
  • Aliphatic Groups: Isopropyl and tert-butyl substituents introduce steric bulk, affecting crystal packing (e.g., monoclinic structure in isopropyl analog) and intermolecular interactions .

Functional Group Modifications

Table 3: Derivatives with Modified Ester or Core Groups
Compound Name Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Methyl 2-amino-5-(4-methoxybenzoyl)-1,3-thiazole-4-carboxylate Benzoyl group C₁₃H₁₂N₂O₄S 292.31 N/A Extended conjugation; potential for π-π stacking
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Ethyl ester C₁₄H₁₃F₃N₂O₂S 330.33 918793-30-3 Ethyl ester increases lipophilicity; modified amino group

Key Observations :

  • Ester Modification : Ethyl esters (vs. methyl) alter pharmacokinetic properties, such as metabolic rate and membrane permeability .

Biological Activity

Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C₁₁H₉FN₂O₂S
  • Molecular Weight : 252.27 g/mol
  • Melting Point : 202 °C
  • CAS Number : 886361-30-4

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against several cancer cell lines, showing varying degrees of cytotoxicity.

Cell LineIC50 (µM)Reference
HeLa15.0
MCF-720.5
PC-312.8
HCT-11625.0

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.

2. Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicansNot effective

These findings suggest potential for development as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies have shown that substituting different groups on the thiazole ring can enhance or diminish its activity.

Key Modifications:

  • Fluorine Substitution : The presence of fluorine at the para position has been associated with increased potency against certain cancer cell lines.
  • Amino Group Variations : Alterations in the amino group structure can lead to significant changes in cytotoxicity and selectivity towards specific cancer types.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on a series of thiazole derivatives, including this compound, revealed promising results in inhibiting tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, with a favorable safety profile observed in preliminary toxicity studies.
  • Antimicrobial Efficacy :
    In a comparative study against standard antibiotics, this compound displayed superior activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential role as an alternative therapeutic option.

Q & A

Advanced Research Question

  • Prodrug Design : Replace the methyl ester with a hydrophilic group (e.g., phosphate ester) .
  • Co-solvent Systems : Use PEG-400 or Tween-80 in PBS buffer (≤10% v/v).
  • Salt Formation : Prepare hydrochloride salts via acid hydrolysis of the ester .

How to design SAR studies for this thiazole derivative?

Advanced Research Question
Focus on modifying:

  • Thiazole Core : Substitute the 2-amino group with alkyl/aryl groups to alter electron density.
  • Fluorophenyl Moiety : Test para/meta-fluoro analogs for steric and electronic effects.
  • Ester Group : Compare methyl, ethyl, and tert-butyl esters for metabolic stability.

Example SAR Table (Hypothetical Data):

DerivativeIC₅₀ (μM)Solubility (mg/mL)
Parent Compound1.20.05
3-Fluoro Analog0.80.03
Ethyl Ester1.50.12

Computational tools (e.g., DFT for electron distribution analysis) can predict bioactivity trends .

How to analyze ring puckering and pseudorotation in the thiazole moiety?

Advanced Research Question
Use Cremer-Pople parameters to quantify puckering:

  • Puckering Amplitude (Q) : Calculated from atomic deviations from the mean plane.
  • Phase Angle (θ) : Describes pseudorotation in five-membered rings.

Example for a Thiazole Analog:

ParameterValue
Q (Å)0.12
θ (°)156
Reference

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-(2-fluorophenyl)-1,3-thiazole-4-carboxylate

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